molecular formula C14H29N B14283726 N-(Prop-2-en-1-yl)undecan-1-amine CAS No. 132711-12-7

N-(Prop-2-en-1-yl)undecan-1-amine

Cat. No.: B14283726
CAS No.: 132711-12-7
M. Wt: 211.39 g/mol
InChI Key: DIKSDWCPBPKPCN-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)undecan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a prop-2-en-1-yl group attached to an undecan-1-amine backbone, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)undecan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromoundecane with allylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired amine through nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)undecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(Prop-2-en-1-yl)undecan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing amine-based pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(Prop-2-en-1-yl)undecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological pathways. For instance, it may inhibit specific enzymes or modulate receptor functions, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-propen-1-amine: Similar structure with a methyl group instead of the undecan chain.

    N-Allylmethylamine: Features an allyl group similar to N-(Prop-2-en-1-yl)undecan-1-amine but with a shorter alkyl chain.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

132711-12-7

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

N-prop-2-enylundecan-1-amine

InChI

InChI=1S/C14H29N/c1-3-5-6-7-8-9-10-11-12-14-15-13-4-2/h4,15H,2-3,5-14H2,1H3

InChI Key

DIKSDWCPBPKPCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCC=C

Origin of Product

United States

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